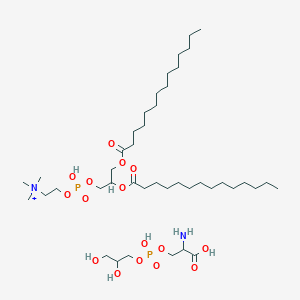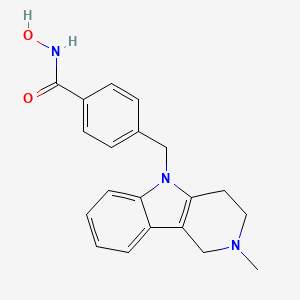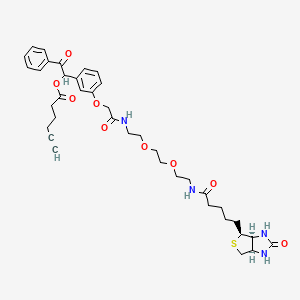
Liposome
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Artificial, single or multilaminar vesicles (made from lecithins or other lipids) that are used for the delivery of a variety of biological molecules or molecular complexes to cells, for example, drug delivery and gene transfer. They are also used to study membranes and membrane proteins.
科学的研究の応用
1. Advances in Liposome Assisted Drug Delivery
Liposomes have significantly impacted various biomedical areas by stabilizing therapeutic compounds, enhancing cellular and tissue uptake, and improving the biodistribution of compounds to target sites. This minimizes systemic toxicity and facilitates effective delivery to target sites. However, the clinical translation of liposomal drug delivery platforms has been incremental despite considerable research over the last 50 years (Sercombe et al., 2015).
2. Liposomes in Clinical Applications and Imaging
Liposomes are utilized in treating several diseases, improving therapeutic efficacy by enhancing drug absorption, prolonging biological half-life, and reducing toxicity. They are biocompatible, biodegradable, and capable of compartmentalizing both hydrophilic and hydrophobic materials. Their use in imaging for disease diagnosis and treatment monitoring is also notable, with liposomes conjugated with labeling probes for precise localization using PET, SPECT, and MRI (Lamichhane et al., 2018).
3. Immunological and Toxicological Considerations
Liposomes, as gene and drug delivery vehicles, must be designed with considerations for potential toxicities and immune responses. Intravenously injected liposomes can interact with plasma proteins, leading to opsonization and affecting liver and spleen function. Their physicochemical properties can also stimulate or suppress the immune system, which is crucial in their clinical use (Inglut et al., 2020).
4. Liposomal Formulations in Clinical Use
Liposomes, as nano drug delivery systems, have seen many technical advances since 1965. They alter the biodistribution profile of therapeutics, enhancing the therapeutic index of various drugs. Extensive research is ongoing in areas including anti-cancer, anti-fungal, anti-inflammatory drugs, and therapeutic genes. Several liposomal products are in clinical use, with novel formulations under development (Bulbake et al., 2017).
5. Molecular Targeting of Liposomes to Tumor Microenvironment
Liposomes can deliver drugs at higher concentrations in tumor tissues than in normal tissues. They achieve active targeting by recognizing specific tumor receptors or through stimulus-sensitive carriers. Targeting the tumor microenvironment can modify it to be unfavorable for tumor growth, which is vital in cancer therapy (Zhao & Rodriguez, 2012).
6. Recent Advancements in Liposome Technology
Liposome technology has evolved, with efforts to encapsulate various therapeutics, including small molecule drugs and large molecule biologics. FDA-approved liposomal-based therapeutics and ongoing clinical trials cover applications in anticancer, antibacterial, and antiviral therapies. New advancements focus on optimizing liposomal delivery for emerging therapies like CRISPR/Cas9 and immunotherapies (Filipczak et al., 2020).
7. Liposomes as Nanomedical Devices
Liposomes are intensely researched for their biological and technological advantages and are a successful drug-carrier system. Several biomedical applications of liposomes are in clinical trials or have already been approved. The efficacy of liposomes depends on their size, surface charge, lipidic organization, and interaction with cells (Bozzuto & Molinari, 2015).
8. Liposomes in Ultrasonic Drug and Gene Delivery
Liposomes have potential roles in therapeutic applications, including ultrasound-controlled drug release and enhanced drug delivery. Their in vivo applications in cardiac disease, stroke, and tumor therapy are significant. Understanding their physical properties and potential side effects is crucial for clinical translation (Huang, 2008).
特性
製品名 |
Liposome |
|---|---|
分子式 |
C42H87N2O16P2+ |
分子量 |
938.1 g/mol |
IUPAC名 |
2-amino-3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxypropanoic acid;2-[2,3-di(tetradecanoyloxy)propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C36H72NO8P.C6H14NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-21-19-17-15-13-11-9-7-2;7-5(6(10)11)3-15-16(12,13)14-2-4(9)1-8/h34H,6-33H2,1-5H3;4-5,8-9H,1-3,7H2,(H,10,11)(H,12,13)/p+1 |
InChIキー |
QJXMNTADRISWDL-UHFFFAOYSA-O |
正規SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC.C(C(COP(=O)(O)OCC(C(=O)O)N)O)O |
同義語 |
Liposome Liposome, Ultra-deformable Liposome, Ultradeformable Liposomes Liposomes, Ultra deformable Liposomes, Ultra-deformable Liposomes, Ultradeformable Niosome Niosomes Transferosome Transferosomes Ultra-deformable Liposome Ultra-deformable Liposomes Ultradeformable Liposome Ultradeformable Liposomes |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![methyl (2S)-2-[[(2S)-6-[2-bicyclo[2.2.1]heptanyl(methyl)amino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoate](/img/structure/B1194538.png)
![N-cyclopropyl-3-oxo-N-({4-[(pyrimidin-4-yl)carbamoyl]phenyl}methyl)-3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide](/img/structure/B1194540.png)

![[4,5,6,7-Tetrabromo-2-(Dimethylamino)-1h-Benzimidazol-1-Yl]acetic Acid](/img/structure/B1194547.png)
